molecular formula C25H21ClN2O5S B2872529 N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866813-48-1

N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2872529
CAS No.: 866813-48-1
M. Wt: 496.96
InChI Key: MSPWJQJERXPRDY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline-derived acetamide featuring a 4-methoxybenzenesulfonyl group at position 3, a methyl substituent at position 6, and a 4-chlorophenylacetamide side chain. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the 4-chlorophenyl moiety may influence lipophilicity and target binding .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-3-12-22-21(13-16)25(30)23(34(31,32)20-10-8-19(33-2)9-11-20)14-28(22)15-24(29)27-18-6-4-17(26)5-7-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPWJQJERXPRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine.

    Acylation: The final step involves the acylation of the quinoline derivative with 4-chlorophenyl acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with various biological targets.

    Biological Research: It is used in studies investigating its effects on cellular processes and pathways, including apoptosis and cell proliferation.

    Chemical Biology: The compound serves as a tool for probing the mechanisms of action of related bioactive molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide-quinoline hybrids. Key comparisons include:

Substituent Variations on the Quinoline Core

Compound Name Quinoline Substituents (Position) Sulfonyl Group Acetamide Side Chain Biological/Physicochemical Notes
N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide 6-methyl, 4-oxo 4-methoxybenzenesulfonyl (3) 4-chlorophenyl Hypothesized enhanced solubility due to 4-methoxy group
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS: 866590-95-6) 6-ethyl, 4-oxo benzenesulfonyl (3) 4-chlorophenyl Higher lipophilicity (ethyl vs. methyl) may affect membrane permeability
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 523990-92-3) 6-chloro, 2-oxo, 4-phenyl sulfanyl (3) 4-methylphenyl Sulfanyl group may reduce metabolic stability compared to sulfonyl
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Pyrazol-4-yl core (non-quinoline) N/A 3,4-dichlorophenyl Demonstrated hydrogen-bond-driven dimerization in crystal lattice

Key Structural and Functional Differences

  • Sulfonyl vs. Sulfanyl Groups : The 4-methoxybenzenesulfonyl group in the target compound likely improves hydrogen-bonding capacity and metabolic stability compared to sulfanyl-containing analogs (e.g., CAS: 523990-92-3) .
  • 6-Methyl vs.
  • Chlorophenyl vs. Methylphenyl Side Chains : The 4-chlorophenyl acetamide moiety may offer stronger electron-withdrawing effects than 4-methylphenyl (CAS: 523990-92-3), influencing electronic interactions with biological targets .

Crystallographic and Conformational Insights

  • Analogous compounds (e.g., CAS: 866590-95-6) are often analyzed using crystallographic tools like SHELX and ORTEP-3 . The target compound’s 4-methoxybenzenesulfonyl group may induce distinct packing patterns compared to benzenesulfonyl derivatives due to increased polarity .
  • In related dichlorophenylacetamides, dihedral angles between aromatic rings range from 44.5° to 77.5°, suggesting conformational flexibility that could affect intermolecular interactions .

Research Findings and Hypotheses

  • Synthetic Accessibility : The compound’s synthesis likely employs carbodiimide-mediated coupling (as in ), but the 4-methoxybenzenesulfonyl group may require selective sulfonation steps.
  • Physicochemical Properties: The 4-methoxy group may improve aqueous solubility compared to non-polar derivatives (e.g., 6-ethyl in CAS: 866590-95-6) .

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C26H29ClN2O4S
  • Molecular Weight : 499.04 g/mol
  • CAS Number : Not specified in the sources.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has shown moderate to strong activity against various bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results are summarized in the following table:

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong Inhibition
UreaseStrong Inhibition

These enzyme inhibition activities indicate potential therapeutic applications in neurodegenerative diseases and urinary tract infections .

3. Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been associated with:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in various cancer models.

A notable study highlighted its effectiveness against breast cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .

4. Hypoglycemic Effects

Additionally, the compound has demonstrated hypoglycemic activity in animal models. This effect is attributed to its ability to enhance insulin sensitivity and promote glucose uptake in peripheral tissues .

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was administered to mice infected with Salmonella typhi. The results showed a significant reduction in bacterial load compared to the control group, indicating its potential as a therapeutic agent against resistant strains.

Case Study 2: Enzyme Inhibition Profile

A series of assays were conducted to evaluate the enzyme inhibition profile of the compound. The IC50 values for AChE and urease were determined to be significantly lower than those of standard inhibitors, demonstrating its potency as an enzyme inhibitor .

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